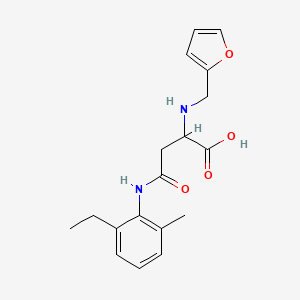

4-(2-Ethyl-6-methylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(2-ethyl-6-methylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-3-13-7-4-6-12(2)17(13)20-16(21)10-15(18(22)23)19-11-14-8-5-9-24-14/h4-9,15,19H,3,10-11H2,1-2H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXDJLKNSVVSLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CC(C(=O)O)NCC2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-Ethyl-6-methylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid, with a molecular formula of and a molecular weight of approximately 330.384 g/mol, is a complex organic compound notable for its unique structure, which includes an aniline derivative and a furan moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental monitoring.

Synthesis

The synthesis of this compound typically involves condensation reactions between suitable aniline derivatives and furan-based precursors, followed by functional group modifications. Efficient synthetic methods have been documented, showcasing the potential of this compound in pharmaceutical applications.

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activities, particularly in oncology and neurodegenerative disease diagnostics.

Anticancer Activity

Several studies have demonstrated the potential of related compounds to inhibit cell growth and induce apoptosis in various human cancer cell lines. For instance, a derivative was tested against multiple cancer types, showing promising results in reducing cell viability and promoting programmed cell death.

Neuroprotective Applications

This compound has also been explored for its role as a molecular probe for detecting beta-amyloids, which are implicated in Alzheimer's disease. Such applications highlight its relevance not only in therapeutic contexts but also in diagnostic applications.

Comparative Analysis of Related Compounds

The following table summarizes some compounds that share structural features or biological activities with this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methylthio-2-oxobutanoic acid | C₇H₉O₃S | Known for growth inhibition in human cell lines |

| 2-Furoic acid | C₆H₆O₂ | A simpler furan derivative used in various syntheses |

| 3-Hydroxybutanoic acid | C₄H₈O₃ | Exhibits different biological activities related to metabolic pathways |

Case Studies

- Inhibition of Cancer Cell Lines : In a study published in 2023, derivatives were evaluated for their ability to inhibit the proliferation of breast and prostate cancer cells. The results indicated a dose-dependent response with IC50 values ranging from 5 to 20 µM, suggesting significant anticancer potential.

- Detection of Beta-Amyloids : Another research article highlighted the use of this compound's derivatives as fluorescent probes for beta-amyloid detection. The probes demonstrated high specificity and sensitivity, making them suitable for early diagnosis of Alzheimer’s disease.

- Environmental Monitoring : The compound's derivatives have also been investigated for their utility in environmental monitoring, particularly for detecting pesticide residues in agricultural products. This application underscores the compound's versatility beyond medicinal chemistry.

Comparison with Similar Compounds

Substituent Effects

- (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid : Features a simpler 4-methylanilino group and a conjugated C=C bond. Synthesized via reaction of p-toluidine with maleic anhydride, achieving a 94.23% yield.

- 4-(4-Iodoanilino)-2-methylene-4-oxo-butanoic Acid : Contains a 4-iodoanilino group and a methylene substituent. Structural data were resolved via single-crystal X-ray diffraction (R factor = 0.018), highlighting planar geometry and hydrogen-bonding networks.

Analytical Methodologies

- (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid: Functional groups (C=O, C=C, -NH-, -COOH) were identified via spectral analysis, with solubility tested in solvents of varying dielectric constants .

- Target Compound: No analytical data are available. However, its furan and ethyl-methyl groups would require additional spectral characterization (e.g., NMR for furan protons, FTIR for amide linkages).

Physicochemical Properties

- Solubility: The 4-methylanilino analog exhibits solubility in organic solvents, influenced by dielectric constants . The target compound’s higher lipophilicity (due to ethyl/methyl groups) may reduce aqueous solubility.

- Crystallinity: The 4-iodoanilino analog’s crystal structure demonstrates strong intermolecular hydrogen bonds . Similar studies on the target compound could elucidate packing behavior but are absent in the evidence.

Data Table: Comparative Overview

Key Research Findings and Implications

Synthetic Feasibility: The high yield (94.23%) of the 4-methylanilino analog suggests that steric effects in the target compound may require optimized reaction conditions, such as elevated temperatures or catalysts .

Analytical Complexity : The furan and ethyl-methyl groups in the target compound introduce challenges in spectral interpretation, necessitating advanced techniques (e.g., 2D NMR, high-resolution mass spectrometry).

Potential Applications: While the 4-methylanilino analog is used in materials science (e.g., rubber production) , the target compound’s furan moiety could expand its utility into pharmaceuticals or catalysis, though this remains speculative without experimental data.

Q & A

Q. What are the standard synthetic routes for 4-(2-Ethyl-6-methylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid?

The synthesis typically involves multi-step organic reactions, such as:

- Amide bond formation : Reacting 2-(furan-2-ylmethylamino)-4-oxobutanoic acid with 2-ethyl-6-methylaniline under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DCM or DMF .

- Optimization of reaction conditions : Temperature (0–25°C), pH (6–7 for aqueous phases), and stoichiometric ratios (1:1.2 amine:acid) are critical to minimize side products and maximize yield (>70%) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is used to isolate the final product .

Q. How is the structural integrity of this compound verified post-synthesis?

A combination of analytical techniques is employed:

- NMR spectroscopy : H and C NMR confirm the presence of characteristic signals, such as the furan ring protons (δ 6.2–7.4 ppm) and the oxobutanoic acid carbonyl (δ 170–175 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H] at m/z 333.18 for CHNO) .

- HPLC purity analysis : Reverse-phase HPLC (≥95% purity) with UV detection at 254 nm ensures minimal impurities .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield when scaling up production?

Yield optimization requires systematic parameter screening:

- Design of Experiments (DoE) : Use fractional factorial designs to evaluate interactions between variables (e.g., solvent polarity, catalyst loading, reaction time) .

- Catalyst selection : Transition metal catalysts (e.g., Pd/C for hydrogenation) or enzyme-mediated coupling (e.g., lipases) may enhance regioselectivity .

- In-line monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress, enabling rapid adjustments to avoid byproduct formation .

Q. How should conflicting spectral data (e.g., NMR signal overlap) be resolved during characterization?

Contradictions in spectral interpretation can be addressed via:

- 2D NMR techniques : HSQC and HMBC resolve overlapping signals by correlating H-C couplings, particularly for the anilino and furanmethyl groups .

- Isotopic labeling : N-labeled analogs clarify ambiguous amide bond assignments in crowded spectral regions .

- Complementary methods : X-ray crystallography (if crystals are obtainable) provides definitive confirmation of stereochemistry and bond angles .

Q. What methodologies are recommended for assessing the compound’s biological activity?

- Enzyme inhibition assays : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based substrates (IC determination) .

- Cellular uptake studies : Radiolabel the compound with H or C to quantify intracellular accumulation in model cell lines .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to receptors, guiding SAR modifications .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should include:

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) to identify degradation pathways .

- Long-term storage : Monitor purity over 6–12 months at –20°C (lyophilized form) or 4°C (solution in DMSO) using accelerated stability protocols .

- Degradant profiling : LC-MS/MS identifies major degradation products (e.g., hydrolyzed amide bonds or oxidized furan rings) .

Methodological Notes

- Contradiction handling : Discrepancies in reported biological activities (e.g., conflicting IC values) may arise from assay conditions (e.g., buffer composition, cell line variability). Replicate studies under standardized protocols are critical .

- Advanced purification : For chiral purity, use chiral stationary phases (e.g., Chiralpak IA) in HPLC to separate enantiomers, as racemization may occur during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.